Cycloheptane-1,4-diamine;dihydrochloride
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Overview
Description
Cycloheptane-1,4-diamine;dihydrochloride is an organic compound with the molecular formula C7H16N2Cl2 It is a derivative of cycloheptane, where two amine groups are attached to the first and fourth carbon atoms of the cycloheptane ring, and it is further stabilized by two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptane-1,4-diamine;dihydrochloride can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form cycloheptane-1,4-diol. This intermediate is then subjected to amination reactions using ammonia or primary amines under high-pressure conditions to yield cycloheptane-1,4-diamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reduction and amination processes. The use of continuous flow reactors and high-pressure systems ensures efficient and consistent production. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imines or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert imines back to amines.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: N-alkylated amines.
Scientific Research Applications
Cycloheptane-1,4-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cycloheptane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, its cyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine;dihydrochloride: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctane-1,4-diamine;dihydrochloride: A similar compound with an eight-membered ring.
1,4-Diazacycloheptane: A related compound with a similar cyclic structure but different functional groups.
Uniqueness
Cycloheptane-1,4-diamine;dihydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
cycloheptane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-2-1-3-7(9)5-4-6;;/h6-7H,1-5,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXASROMNRCXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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